Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-3,5-dimethylphenol with a suitable pyrazole derivative. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, facilitated by reagents such as bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Chloro-3,5-dimethylphenoxy)methyl]piperidine hydrochloride
- 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
- 2-(4-Chloro-3,5-dimethylphenoxy)-N’-(3,4,5-trimethoxybenzoyl)acetohydrazide
Uniqueness
Methyl 1-((4-chloro-3,5-dimethylphenoxy)methyl)-1H-pyrazole-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 1-[(4-chloro-3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-6-11(7-10(2)13(9)15)20-8-17-5-4-12(16-17)14(18)19-3/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTFCHHPOGLDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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